hepta-1,6-dien-4-amine hydrochloride hepta-1,6-dien-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2624137-86-4
VCID: VC11529010
InChI: InChI=1S/C7H13N.ClH/c1-3-5-7(8)6-4-2;/h3-4,7H,1-2,5-6,8H2;1H
SMILES:
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol

hepta-1,6-dien-4-amine hydrochloride

CAS No.: 2624137-86-4

Cat. No.: VC11529010

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

hepta-1,6-dien-4-amine hydrochloride - 2624137-86-4

Specification

CAS No. 2624137-86-4
Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
IUPAC Name hepta-1,6-dien-4-amine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-3-5-7(8)6-4-2;/h3-4,7H,1-2,5-6,8H2;1H
Standard InChI Key MJSWTYJTINTJME-UHFFFAOYSA-N
Canonical SMILES C=CCC(CC=C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Hepta-1,6-dien-4-amine hydrochloride belongs to the class of aliphatic amines with unsaturated hydrocarbon chains. Key structural features include:

  • Molecular formula: C₇H₁₄ClN

  • Molecular weight: 147.64 g/mol

  • Parent compound: Hepta-1,6-dien-4-amine (CID 12791689)

  • SMILES notation: C=CCC(CC=C)N.Cl

The compound’s structure comprises a seven-carbon chain with double bonds at positions 1–2 and 6–7, an amine group at position 4, and a hydrochloride counterion (Table 1).

Table 1: Molecular Properties of Hepta-1,6-dien-4-amine Hydrochloride

PropertyValueSource
CAS Registry Number2624137-86-4
Exact Mass147.0815 g/mol
IUPAC NameHepta-1,6-dien-4-amine;hydrochloride
Hydrogen Bond Donors2 (amine and HCl)
Hydrogen Bond Acceptors1 (amine)

Spectroscopic Data

Infrared (IR) and mass spectral data for related compounds provide insights into the functional groups and fragmentation patterns:

  • IR spectrum (gas phase): Peaks at 3,400–3,200 cm⁻¹ (N–H stretch of amine) and 1,650–1,600 cm⁻¹ (C=C stretch) .

  • Mass spectrometry: Parent ion [M+H]⁺ at m/z 148.1, with fragments at m/z 91.1 (allylic cleavage) and m/z 56.1 (C₃H₆N⁺) .

Synthesis and Purification

Synthetic Routes

The hydrochloride salt is typically synthesized via two steps:

  • Formation of hepta-1,6-dien-4-amine:

    • Starting material: Hepta-1,6-diene (CAS 3070-71-7) undergoes hydroamination using ammonia or a primary amine in the presence of a transition-metal catalyst (e.g., palladium or rhodium complexes) .

    • Reaction conditions: 80–120°C, 10–50 bar NH₃ pressure, 12–24 hours .

  • Salt formation:

    • The free base is treated with concentrated hydrochloric acid in anhydrous ether or ethanol, yielding the hydrochloride salt .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurity
1Hepta-1,6-diene, NH₃, Pd(OAc)₂65%90%
2HCl (gas), Et₂O, 0°C95%98%

Purification Techniques

  • Recrystallization: Methanol/ethyl acetate mixtures (1:3 v/v) yield crystals with >98% purity .

  • Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes non-polar impurities .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to ionic character; sparingly soluble in non-polar solvents (hexane, toluene) .

  • Stability:

    • Thermal: Decomposes at 210–215°C .

    • Light sensitivity: Degrades under UV light, requiring storage in amber glass .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O, 400 MHz): δ 5.6–5.8 (m, 4H, CH₂=CH), 3.1 (t, 2H, CH₂N), 2.4–2.6 (m, 4H, CH₂) .

  • ¹³C NMR (D₂O, 100 MHz): δ 128.9 (C=C), 55.3 (CH₂N), 35.1 (CH₂) .

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